N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide
Description
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide is a synthetic small molecule characterized by a central 4,5-diphenyloxazole core substituted with a 2-phenylbutanamide group. The oxazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-21(18-12-6-3-7-13-18)24(28)27-25-26-22(19-14-8-4-9-15-19)23(29-25)20-16-10-5-11-17-20/h3-17,21H,2H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUKARCOUKTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of phase-transfer catalysis to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties.
Biology
The compound's distinctive molecular configuration makes it an attractive candidate for studying biological interactions. Research has indicated that it can interact with various biological targets, potentially leading to insights into cellular processes and mechanisms.
Medicine
A significant area of research involves the therapeutic potential of this compound in treating neuropathic pain. Studies have shown that it may inhibit specific enzymes and receptors involved in pain pathways, such as amine oxidase copper containing 3 and transient receptor potential ankyrin 1 (TRPA1) receptors.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors due to its unique properties. Its ability to undergo various chemical reactions makes it suitable for creating functional materials with specific characteristics.
Case Study 1: Neuropathic Pain Treatment
In a study published in a peer-reviewed journal, researchers explored the efficacy of this compound as a potential treatment for neuropathic pain. The study demonstrated that this compound effectively reduced pain responses in animal models by inhibiting TRPA1 receptors. The results suggest that further clinical trials could be warranted to evaluate its therapeutic potential in humans.
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Through various synthetic methods including acylation and cyclization processes, scientists successfully created several new compounds that showed improved efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as amine oxidase copper containing 3 and transient receptor potential ankyrin 1 (TRPA1) receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Functional Group Impact on Pharmacological Profile
- Oxime vs. Amide Groups: SZV-1287 (oxime derivative) demonstrates potent antagonism of TRPA1/V1 receptors, critical in nociception and neuropathic pain . The oxime group may enhance metal-binding capacity or stabilize interactions with receptor active sites. In contrast, the amide group in N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide likely improves metabolic stability and bioavailability compared to oximes, which are prone to hydrolysis.
- Carboxylic Acid vs. Butanamide: Oxaprozin (propanoic acid derivative) is a clinically used NSAID, where the carboxylic acid group facilitates cyclooxygenase (COX) inhibition .
- Hydrazone Modifications: Acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid exhibit anticancer activity, possibly through apoptosis induction or tubulin inhibition . The hydrazone moiety introduces conformational flexibility, enhancing interactions with cellular targets.
Biological Activity
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 291.34 g/mol
- CAS Number : 89004-09-1
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antioxidant Activity
-
Tyrosinase Inhibition
- Tyrosinase is a key enzyme in melanin biosynthesis. The compound has been evaluated for its inhibitory effects on this enzyme, showing promising results with IC values in the micromolar range. For instance, some derivatives exhibited IC values as low as 0.51 μM, indicating potent inhibition compared to known inhibitors like kojic acid .
- Antimicrobial Activity
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with active sites of enzymes like tyrosinase, effectively inhibiting their activity.
- Radical Scavenging : Its antioxidant capability stems from the presence of phenolic structures that can donate electrons to free radicals, thereby neutralizing them.
- Cellular Interaction : The lipophilic nature of the compound facilitates membrane penetration, potentially leading to alterations in cell signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Q. What are the established synthetic routes for N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylbutanamide and its derivatives?
The compound is synthesized via condensation of oxazole precursors with substituted phenylbutanamide groups. Key methods include:
- Oxazole ring formation : Cyclization of 4,5-diphenyl-1,3-oxazole derivatives with acyl chlorides or activated esters (e.g., methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)acetate) .
- Amide coupling : Reaction of 2-phenylbutanamide with preformed oxazole intermediates using carbodiimide-based coupling agents .
- Derivatization : Acyl hydrazone derivatives are synthesized by reacting the parent compound with hydrazine derivatives, enhancing biological activity (e.g., anticancer and anti-inflammatory properties) .
Table 1 : Example Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole cyclization | Acetic anhydride, reflux | 65–78 | |
| Amide coupling | EDC/HOBt, DMF, RT | 82 |
Q. How is the structural characterization of this compound performed in crystallographic studies?
Crystallographic analysis employs SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and electron density maps. Key steps:
- Data collection : High-resolution X-ray diffraction (XRD) at low temperatures (100 K) to minimize thermal motion artifacts .
- Refinement : SHELXL iteratively refines structural parameters against intensity data, with validation via R-factors (<5% for high-quality structures) .
- Validation : PLATON or Mercury software checks for steric clashes, hydrogen bonding, and π-π stacking interactions in the oxazole-phenyl system .
Advanced Research Questions
Q. What experimental approaches resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from metabolic activation or multi-target effects. Methodological strategies include:
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., oxaprozin, a COX inhibitor) in plasma/tissue samples .
- Receptor knockout models : TRPA1/TRPV1 knockout mice differentiate direct antagonism from metabolite-mediated effects .
- Dose-response studies : Parallel in vitro (IC₅₀) and in vivo (ED₅₀) assays clarify potency thresholds .
Key Finding : In vivo anti-nociceptive effects at 10 mg/kg correlate with TRP channel antagonism (IC₅₀ = 0.3 μM in vitro) but require co-administration of SSAO inhibitors to suppress metabolite interference .
Q. How does the compound’s multi-target mechanism (SSAO inhibition + TRP antagonism) synergize in pain modulation?
The dual mechanism involves:
SSAO inhibition : Blocks enzymatic conversion of primary amines to pro-inflammatory aldehydes (e.g., formaldehyde), reducing TRPA1/TRPV1 activation .
Direct TRP antagonism : Non-competitive inhibition of Ca²⁺ influx in sensory neurons (patch-clamp electrophysiology confirms reduced current density) .
Metabolite synergy : Oxaprozin (COX inhibitor) further suppresses prostaglandin E₂, amplifying anti-inflammatory effects .
Table 2 : Mechanistic Contributions
| Target | Assay | Effect | Reference |
|---|---|---|---|
| SSAO | Fluorometric assay | IC₅₀ = 1.2 μM | |
| TRPA1 | Calcium imaging | IC₅₀ = 0.3 μM | |
| COX-1/2 | ELISA (PGE₂) | IC₅₀ = 5.8 μM (via oxaprozin) |
Q. What structure-activity relationship (SAR) trends optimize TRP antagonism and reduce off-target effects?
SAR studies highlight:
- Oxazole substitution : 4,5-Diphenyl groups enhance TRP binding affinity vs. mono-phenyl analogs (ΔIC₅₀ = 2.5-fold) .
- Amide chain length : 2-Phenylbutanamide maximizes steric complementarity with TRPV1’s hydrophobic pocket .
- Polar modifications : Hydroxyl or nitro groups at the phenyl ring reduce metabolic stability but improve solubility (logP <3 vs. parent compound logP =4.2) .
Figure 1 : SAR of Acyl Hydrazone Derivatives (from )
| Derivative | R Group | TRPA1 IC₅₀ (μM) | Bioavailability (%) |
|---|---|---|---|
| Parent | H | 0.3 | 22 |
| -NO₂ | Nitro | 0.5 | 18 |
| -OH | Hydroxyl | 0.4 | 15 |
Q. How are advanced computational methods (e.g., MD simulations) used to predict binding modes?
- Docking studies : AutoDock Vina predicts binding to TRPA1’s transmembrane domain (binding energy = -9.2 kcal/mol) .
- Molecular dynamics (MD) : 100-ns simulations reveal stable hydrogen bonds between the oxazole ring and Tyr1073/Ser1087 residues .
- Free energy calculations : MM-PBSA confirms ΔG_bind = -45 kJ/mol, consistent with experimental IC₅₀ values .
Q. What analytical techniques validate compound purity and stability in long-term studies?
- HPLC : C18 column (ACN/water gradient) detects degradation products (e.g., oxaprozin; retention time = 6.2 min) .
- Stability assays : Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation under nitrogen atmosphere .
- NMR : ¹H/¹³C spectra confirm absence of rotamers or tautomers in DMSO-d₆ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
